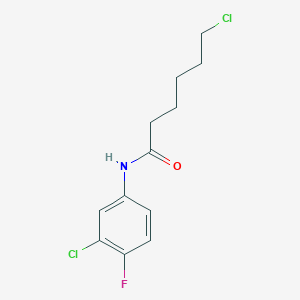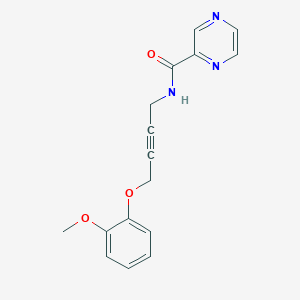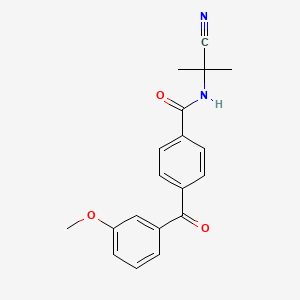
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide, also known as DPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPAA is a member of the family of phenoxyacetamide compounds, which have been shown to have a variety of biological activities. In
Wissenschaftliche Forschungsanwendungen
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to have anti-tumor activity in vitro and in vivo, and may be a promising lead compound for the development of new cancer therapies.
Another area of interest is in the study of the role of ion channels in cellular physiology. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to modulate the activity of certain ion channels, and may be a useful tool for investigating their function.
Wirkmechanismus
The exact mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide is not fully understood. However, it has been shown to interact with a variety of cellular targets, including ion channels and enzymes involved in cellular signaling pathways. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may also induce cell death through the activation of apoptotic pathways.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to modulate the activity of ion channels involved in the regulation of neuronal excitability. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may also have anti-inflammatory effects, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide is its relatively simple synthesis method, which makes it readily accessible for use in laboratory experiments. However, 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental conditions. Additionally, the exact mechanisms of action of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide are not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide. One area of interest is in the development of new cancer therapies based on 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide and other phenoxyacetamide compounds. Additionally, further investigation into the mechanisms of action of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may provide insight into the role of ion channels and other cellular targets in cellular physiology. Finally, the development of new methods for synthesizing and characterizing 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may enable more efficient and effective use of this compound in scientific research.
Synthesemethoden
The synthesis of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide involves the reaction of 2,4-dibromophenol with ethyl chloroacetate, followed by the addition of phenethylamine. The resulting product is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2NO2/c17-13-6-7-15(14(18)10-13)21-11-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSZQZICBJKKLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)




![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)
![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2388991.png)
![3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2388992.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2388994.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2388995.png)



